![molecular formula C14H23BN2O2 B1396906 N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine CAS No. 1201644-38-3](/img/structure/B1396906.png)
N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine
Overview
Description
N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine (IPPD) is a synthetic compound used in various scientific research applications. It is a heterocyclic aromatic compound with a pyridine ring and an amine group at the 3-position. IPPD is commonly used in a variety of laboratory experiments due to its versatile chemical and physical properties, such as its low melting point, high solubility in water and a range of organic solvents, and its low toxicity.
Scientific Research Applications
Synthesis and Structural Studies
Pirfenidone Structural Isosteres : The compound is used in synthesizing pirfenidone structural isosteres, which have therapeutic potential for treating fibrosis. The synthesis involves the arylation of heterocyclic amines under Chan-Lam-Evans conditions, highlighting its utility in producing medically significant compounds (Abd El Kader et al., 2012).
Crystal Structure and DFT Study : This compound is instrumental in the study of boric acid ester intermediates with benzene rings. The research includes crystallographic and conformational analysis, as well as density functional theory (DFT) calculations, underscoring its importance in understanding molecular structures and properties (Huang et al., 2021).
Bioactivity Studies
Antifungal and Antibacterial Properties : Research demonstrates its use in creating novel N2B heterocycles with significant antifungal activity against Aspergillus niger and Aspergillus flavus, and moderate antibacterial activity against Bacillus cereus. This indicates its potential role in developing new antimicrobial agents (Irving et al., 2003).
Chemical Reactivity Insights : Studies on pyridin-2-ylboron derivatives, including this compound, provide insights into chemical reactivity, structural differences, and stability. Such research is vital for understanding the behavior of similar compounds in chemical reactions (Sopková-de Oliveira Santos et al., 2003).
Material Science and Polymer Development
- Polymers Containing IsoDPP Units : Its application extends to the synthesis of deeply colored polymers containing isoDPP units, showcasing its role in developing new materials with potential uses in various industries (Welterlich et al., 2012).
Miscellaneous Applications
Fluorescence Probes for Hydrogen Peroxide Detection : The compound is used in synthesizing boronate ester fluorescence probes for detecting hydrogen peroxide, demonstrating its utility in chemical sensing technologies (Lampard et al., 2018).
Catalytic Enantioselective Reactions : It plays a role in catalytic enantioselective reactions, such as borane reduction of benzyl oximes. This highlights its importance in synthesizing chiral compounds, which are crucial in pharmaceuticals (Huang et al., 2011).
properties
IUPAC Name |
N-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O2/c1-10(2)17-12-7-11(8-16-9-12)15-18-13(3,4)14(5,6)19-15/h7-10,17H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPONDHRFFKTMQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901134310 | |
Record name | N-(1-Methylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901134310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine | |
CAS RN |
1201644-38-3 | |
Record name | N-(1-Methylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1201644-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1-Methylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901134310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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